Gilvocarin V

Description

BenchChem offers high-quality Gilvocarin V suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gilvocarin V including the price, delivery time, and more detailed information at info@benchchem.com.

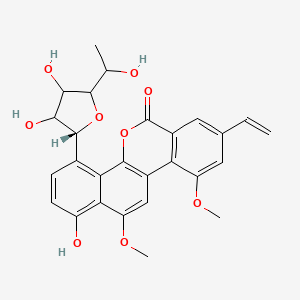

Structure

3D Structure

Properties

Molecular Formula |

C27H26O9 |

|---|---|

Molecular Weight |

494.5 g/mol |

IUPAC Name |

4-[(2R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |

InChI |

InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(29)7-6-13(20(21)25(14)36-27(15)32)26-23(31)22(30)24(35-26)11(2)28/h5-11,22-24,26,28-31H,1H2,2-4H3/t11?,22?,23?,24?,26-/m1/s1 |

InChI Key |

XCWHINLKQMCRON-ACYWPUFKSA-N |

Isomeric SMILES |

CC(C1C(C([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |

Canonical SMILES |

CC(C1C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Gilvocarcin V: A Comprehensive Technical Guide on Discovery, Biosynthesis, and Isolation from Streptomyces

Executive Summary

Gilvocarcin V (GV) is a potent, polyketide-derived aryl C-glycoside antibiotic characterized by a highly conjugated benzo[d]naphtho[1,2-b]pyran-6-one core structure[1]. Originally discovered in the early 1980s from the fermentation broths of Streptomyces gilvotanareus (strain DO-38) and subsequently isolated from Streptomyces griseoflavus Gö 3592, GV represents a masterclass in microbial secondary metabolism[1].

As a Senior Application Scientist, I approach Gilvocarcin V not just as a natural product, but as a structurally optimized DNA-intercalating machine. Its biological efficacy is driven by a photoactivated [2+2] cycloaddition between its C-8 vinyl side chain and thymine residues in DNA, triggered by near-UV or visible blue light[2][3][4]. Furthermore, GV selectively crosslinks histone H3 with DNA, effectively paralyzing transcription and inhibiting topoisomerase II[4]. This guide deconstructs the biosynthetic logic, upstream fermentation, and downstream isolation protocols required to harness this molecule.

Biosynthetic Architecture & Causality

Understanding the biosynthesis of Gilvocarcin V is critical for bioengineering novel analogs. The process is governed by the gil gene cluster, a ~32.9 kb region comprising 26 open reading frames (ORFs)[5].

The assembly follows a strict, causally linked sequence:

-

Polyketide Assembly: A Type II polyketide synthase (PKS) system condenses acetate and propionate starter units into a decaketide backbone, which cyclizes into an angucyclinone intermediate[5][6].

-

The Thermodynamic Driver (Oxidative Cleavage): The most critical transformation is the oxidative rearrangement cascade catalyzed by two monooxygenases, GilOI and GilOIV . These enzymes cleave the C-5/C-6 bond of the angucyclinone precursor[6][7]. Causality: This cleavage is the thermodynamic driving force that flattens the non-planar intermediate into the highly conjugated, planar benzo[d]naphtho[1,2-b]pyran-6-one core. This planarity is an absolute structural prerequisite for DNA intercalation.

-

Glycosylation: The C-glycosyltransferase GilGT attaches a D-fucofuranose moiety to the C-4 position[8][9][10]. This sugar moiety dictates the molecule's solubility and precise positioning within the DNA minor groove.

Enzymatic cascade of Gilvocarcin V biosynthesis highlighting the critical oxidative cleavage.

Experimental Protocol: Fermentation and Biphasic Isolation

Because Gilvocarcin V exhibits moderate hydrophobicity, it partitions between the aqueous culture broth and the lipid-rich mycelial membranes. To maximize yield, a biphasic extraction protocol is mandatory. This methodology is designed as a self-validating system to ensure high purity and structural integrity.

Phase 1: Upstream Fermentation

-

Inoculum Preparation: Inoculate spores of Streptomyces griseoflavus Gö 3592 into Tryptic Soy Broth (TSB) or ISP2 liquid medium. Incubate at 28–30°C for 48–72 hours with continuous agitation (140–220 rpm) to ensure optimal aeration[10][11].

-

Production Culture: Transfer the seed culture (5–10% v/v) into a production fermenter. Maintain the pH strictly between 6.8 and 7.2 to prevent premature degradation of the lactone ring. Incubate for 5–10 days[10][11].

Phase 2: Downstream Processing (Extraction & Purification)

-

Cell Separation: Centrifuge the harvested fermentation broth at 8000 rpm for 10 minutes to separate the mycelial cake from the supernatant[10][11].

-

Targeted Solvent Extraction:

-

Supernatant: Extract the aqueous phase three times with an equal volume of ethyl acetate. Rationale: Ethyl acetate efficiently recovers the secreted, free-floating fraction from the broth without pulling in highly polar contaminants[10][11].

-

Mycelia: Extract the biomass three times with acetone. Rationale: Acetone permeabilizes the rigid Streptomyces cell wall, liberating the intracellular and membrane-bound pools of the compound[10][11].

-

-

Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude extract[10][11].

-

Chromatographic Polish: Subject the crude residue to reversed-phase C18 vacuum chromatography. Purify the active fractions using preparative reversed-phase HPLC (C18 column) with a water/acetonitrile gradient. Critical Step: Add 0.1% formic acid to the mobile phase. This suppresses the ionization of the phenolic hydroxyl groups on the aglycone, preventing peak tailing and ensuring sharp chromatographic resolution[10][11].

-

Quality Control (Self-Validation): Validate the purified fraction using UV-Vis spectroscopy to confirm the characteristic angucyclinone-derived absorption profile. Confirm mass via HR-ESI-MS (m/z [M+H]+ calculated for C27H26O9) before proceeding to bioassays[3].

Step-by-step downstream processing workflow for Gilvocarcin V isolation from Streptomyces.

Quantitative Data: Biological Activity Profile

The unique structural features of Gilvocarcin V—specifically the C-8 vinyl group and the C-4 D-fucofuranose—render it highly cytotoxic to cancer cell lines and potent against Gram-positive bacteria[12][13][14][15]. Below is a consolidated summary of its quantitative inhibitory metrics.

| Target Organism / Cell Line | Assay Type | Value Range |

| Staphylococcus aureus | MIC | 0.1 – 1.5 μM |

| Bacillus subtilis | MIC | 1.5 – 5.0 μM |

| MCF-7 (Human Breast Cancer) | IC50 | 0.8 – 1.8 μM |

| K562 (Human Leukemic Cells) | IC50 | 0.8 – 1.8 μM |

| P388 (Mouse Leukemia Cells) | IC50 | 0.8 – 1.8 μM |

(Data consolidated from in vitro assays tracking the efficacy of purified Gilvocarcin V[12][13]).

References

-

Synthetic biology approach for polyketide engineering Source: utupub.fi 8

-

Antibacterial Gilvocarcin-Type Aryl-C-Glycosides from a Soil-Derived Streptomyces Species Source: acs.org (Journal of Natural Products) 2

-

Engineered Biosynthesis of Gilvocarcin Analogues with Altered Deoxyhexopyranose Moieties Source: asm.org (Applied and Environmental Microbiology) 9

-

Studies Toward the Synthesis of Gilvocarcin Natural Products and Axially Chiral Biaryls Source: uni-muenchen.de

-

Gilvocarcin V: A Technical Guide to its Discovery, Isolation, and Biological Significance Source: benchchem.com 1

-

Oxidative Rearrangement Processes in the Biosynthesis of Gilvocarcin V Source: acs.org (Journal of the American Chemical Society) 6

-

Oxidative rearrangement processes in the biosynthesis of gilvocarcin V Source: nih.gov (PubMed) 7

-

An In-depth Technical Guide to the Gilvocarcin V Biosynthesis Pathway in Streptomyces griseoflavus Source: benchchem.com 5

-

Combinatorial Biosynthetic Derivatization of the Antitumoral Agent Gilvocarcin V Source: uky.edu (UKnowledge) 4

-

Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity Source: nih.gov (PMC) 3

-

Application Note: Gilvocarcin V Extraction and Purification Source: benchchem.com 11

-

Gilvocarcin HE: A new polyketide glycoside from Streptomyces sp Source: researchgate.net 12

-

Bioactive Angucyclines/Angucyclinones Discovered from 1965 to 2023 Source: nih.gov (PMC) 13

-

Unearthing “Sweet” Secrets: Recent Advances in Novel Actinomycetes-Derived Glycosides Source: acs.org 14

-

Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751 Source: mdpi.com 10

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "COMBINATORIAL BIOSYNTHETIC DERIVATIZATION OF THE ANTITUMORAL AGENT GIL" by Micah Douglas Shepherd [uknowledge.uky.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxidative rearrangement processes in the biosynthesis of gilvocarcin V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. utupub.fi [utupub.fi]

- 9. journals.asm.org [journals.asm.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Bioactive Angucyclines/Angucyclinones Discovered from 1965 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Gilvocarcin V and Its Analogues: Structural Biology, Mechanism of Action, and Combinatorial Biosynthesis

Executive Summary

Gilvocarcin V (frequently queried as Gilvocarin V) is the principal member of a distinct class of polyketide-derived benzo[d]naphtho[1,2-b]pyran-6-one aryl C-glycoside antibiotics[1]. Produced naturally by Streptomyces griseoflavus Gö 3592, this compound exhibits remarkably potent, light-activated antitumor and bactericidal activity with exceptionally low in vivo toxicity[1][2]. This technical whitepaper provides an in-depth analysis of Gilvocarcin V’s structural architecture, its unique photoactivated DNA-histone cross-linking mechanism, and the combinatorial biosynthesis strategies used to engineer novel analogues with altered pharmacological profiles.

Structural Architecture and Structure-Activity Relationship (SAR)

The molecular architecture of Gilvocarcin V (GV) is defined by three critical structural domains, each responsible for a specific facet of its biological activity:

-

The Coumarin-Based Aromatic Core : A planar benzo[d]naphtho[1,2-b]pyran-6-one moiety derived from an angucyclinone intermediate[1]. This planar system allows GV to act as a classical intercalator, slipping between the base pairs of double-stranded DNA under equilibrium conditions[1][3].

-

The C-8 Vinyl Group : The primary pharmacophore for cytotoxicity. The vinyl group is strictly required for the photoactivated covalent binding to DNA[1]. Minor natural congeners, such as Gilvocarcin M (methyl group) and Gilvocarcin E (ethyl group), lack this vinyl functionality and exhibit significantly reduced antitumor efficacy[1][4].

-

The C-4 C-Glycosidic Sugar (D-fucofuranose) : Unlike standard O-glycosides, the C-glycosidic bond provides extreme resistance to enzymatic hydrolysis in vivo. The specific D-fucofuranose sugar is not merely a solubility enhancer; it is sterically and electronically essential for recruiting and binding histone H3 during the cross-linking phase[5][6].

Mechanism of Action: Photoactivated DNA-Protein Crosslinking

The mechanism of action of Gilvocarcin V is highly unusual and represents a self-validating system of targeted cytotoxicity. It operates via a two-stage process:

Stage 1: Equilibrium Intercalation GV preferentially intercalates into AT-rich sequences of DNA (e.g., alternating purine:pyrimidine tracts)[3]. This non-covalent binding is sequence-context dependent and positions the C-8 vinyl group in close proximity to the pyrimidine bases, particularly thymine[3].

Stage 2: Photoactivation and Crosslinking Upon exposure to near-UV or visible blue light, the vinyl side chain undergoes a[2+2] cycloaddition with the 5,6-double bond of a spatially adjacent thymine residue[1][5]. This results in a single-strand scission and the formation of a covalent DNA adduct[5]. Simultaneously, the D-fucofuranose moiety facilitates the recruitment of histone H3—a core component of the nucleosome—resulting in a highly stable, selective DNA-protein crosslink[1][6]. This massive steric blockade completely halts DNA replication and transcription machineries, triggering apoptosis in rapidly dividing tumor cells[6].

Caption: Mechanism of Action: Light-activated [2+2] cycloaddition and Histone H3 crosslinking by Gilvocarcin V.

Biosynthetic Pathway and Combinatorial Engineering

The biosynthesis of Gilvocarcin V is encoded by the gil gene cluster[1]. The pathway involves a minimal polyketide synthase (PKS) followed by complex post-PKS tailoring steps. Two enzymes are of particular interest to drug development professionals:

-

GilO-family Oxygenases : Catalyze the oxidative rearrangement of the angucyclinone precursor into the coumarin-based core[1].

-

GilGT (Glycosyltransferase) : Responsible for the C-glycosylation step.

-

GilU (4-ketoreductase) : Involved in the biosynthesis of the native D-fucofuranose donor[5].

Glycodiversity via Combinatorial Biosynthesis

Because the sugar moiety dictates histone H3 affinity, researchers have exploited the inherent substrate flexibility of GilGT to engineer novel analogues[4][5]. By knocking out gilU in a heterologous host (Streptomyces lividans TK24) and complementing the mutant with plasmids encoding alternative deoxysugar pathways, scientists have successfully forced GilGT to attach non-native sugars to the Gilvocarcin aglycone[4][5].

Quantitative Data: Comparative Analysis of Gilvocarcin Analogues

| Compound | C-8 Substituent | Sugar Moiety (C-4) | Glycosidic Bond | Relative Antitumor Activity | Ref |

| Gilvocarcin V | Vinyl | D-fucofuranose | C-glycosidic | Baseline (High) | [1][5] |

| Gilvocarcin M | Methyl | D-fucofuranose | C-glycosidic | Low (Lacks photo-reactivity) | [1] |

| 4'-OH Gilvocarcin V | Vinyl | 4'-hydroxy-D-fucofuranose | C-glycosidic | Higher than GV | [5] |

| Polycarcin V | Vinyl | L-rhamnopyranoside | C-glycosidic | Comparable to GV | [4][7] |

| D-olivosyl-GV | Vinyl | D-olivose | C-glycosidic | Comparable to GV | [4][6] |

| BE-12406A / B | Methyl | L-sugar variants | O-glycosidic | ~1000-fold less active | [5][7] |

Note: The 1000-fold drop in activity for O-glycosidic analogues highlights the structural necessity of the C-glycosidic linkage for optimal spatial orientation and metabolic stability[7].

Caption: Combinatorial biosynthesis workflow exploiting GilGT flexibility to generate novel GV analogues.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following methodologies detail the critical workflows for evaluating and engineering Gilvocarcin V.

Protocol 1: In Vitro Photoactivated DNA-Protein Crosslinking Assay

Purpose: To validate the mechanistic causality of GV's dependency on light and its specific recruitment of Histone H3.

-

Preparation of Reaction Mixture : Combine 50 nM of supercoiled plasmid DNA (e.g., pBR322, containing AT-rich tracts) with 100 nM of purified recombinant human Histone H3 in a binding buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA).

-

Drug Incubation : Add Gilvocarcin V (dissolved in DMSO) to a final concentration of 1-10 µM. Control: Prepare identical tubes wrapped in aluminum foil (dark control). Incubate at 37°C for 30 minutes to allow equilibrium intercalation.

-

Photoactivation : Irradiate the exposed samples using a near-UV light source (365 nm) at a dose of 1-5 J/cm² on ice to prevent thermal degradation.

-

Resolution & Validation : Quench the reaction with SDS loading buffer. Resolve the complexes using SDS-PAGE.

-

Analysis : Perform a Western blot using anti-Histone H3 antibodies. A high-molecular-weight smear or shifted band indicates covalent DNA-Histone H3 crosslinking, which should be strictly absent in the dark control and in samples treated with Gilvocarcin M (validating the necessity of the vinyl group).

Protocol 2: Engineered Biosynthesis via Plasmid Complementation

Purpose: To generate novel glycovariants of Gilvocarcin (e.g., D-olivosyl-GV) using combinatorial biosynthesis[4].

-

Host Preparation : Utilize Streptomyces lividans TK24 (cosG9B3-U−), a mutant strain where the gilU gene (essential for native D-fucofuranose synthesis) has been inactivated. This creates a clean background lacking the native sugar donor[4][5].

-

Plasmid Transformation : Transform the mutant via protoplast transformation or conjugation with a deoxysugar expression plasmid (e.g., pLN2, which encodes the TDP-D-olivose pathway)[4].

-

Fermentation : Inoculate the complemented strain into SG production medium. Cultivate at 28°C for 7 days under continuous agitation (200 rpm).

-

Extraction & Purification : Harvest the culture broth, adjust to pH 4.0, and extract with ethyl acetate. Concentrate the organic layer in vacuo.

-

Structural Elucidation : Purify the crude extract via semi-preparative HPLC. Validate the C-glycosidic linkage and sugar identity (e.g., D-olivose) using 2D NMR (HMBC, NOESY) and HRMS[4].

References

-

Fischer, C., Lipata, F., & Rohr, J. (2003). The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins. Journal of the American Chemical Society.[Link]

-

Shepherd, M. D., Kharel, M. K., Bosserman, M. A., & Rohr, J. (2010). Glycodiversity of gilvocarcin-type anticancer drugs. Applied and Environmental Microbiology.[Link]

-

Pérez, M., et al. (2008). Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus. Organic & Biomolecular Chemistry.[Link]

-

Kharel, M. K., et al. (2010). Engineered Biosynthesis of Gilvocarcin Analogues with Altered Deoxyhexopyranose Moieties. Applied and Environmental Microbiology.[Link]

-

Fischer, C., Lipata, F., & Rohr, J. (2003). The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins. PubMed.[Link]

-

Knobler, R. M., Radlwimmer, F. B., & Lane, M. J. (1992). Gilvocarcin V exhibits both equilibrium DNA binding and UV light induced DNA adduct formation which is sequence context dependent. Nucleic Acids Research.[Link]

-

Kharel, M. K., et al. (2010). Engineered Biosynthesis of Gilvocarcin Analogues with Altered Deoxyhexopyranose Moieties. ASM Journals.[Link]

Sources

- 1. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gilvocarcin V exhibits both equilibrium DNA binding and UV light induced DNA adduct formation which is sequence context dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineered Biosynthesis of Gilvocarcin Analogues with Altered Deoxyhexopyranose Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Molecular Weaponry of Gilvocarcin V: A Technical Guide to Photoactivated Anticancer Activity

Executive Summary

Gilvocarcin V (GV) represents a highly specialized class of polyketide-derived benzo[d]naphtho[1,2-b]pyran-6-one C-glycoside antibiotics. Originally isolated from Streptomyces gilvotanareus and Streptomyces griseoflavus, GV has garnered significant attention in drug development due to its potent, low-toxicity antineoplastic activity against non-small-cell lung cancer, breast cancer, and melanoma cells[1][2]. Unlike traditional chemotherapeutics that rely on simple intercalation or generic alkylation, GV operates via a highly sophisticated, dual-action mechanism: photoactivated DNA cycloaddition coupled with selective histone cross-linking [1][3].

This whitepaper provides an in-depth analysis of GV’s structure-activity relationship (SAR), mechanistic pathways, and the self-validating experimental protocols required to evaluate its efficacy in preclinical cancer models.

Molecular Architecture & Structure-Activity Relationship (SAR)

The biological activity of Gilvocarcin V is strictly dictated by its unique tripartite molecular architecture. Each structural domain serves a highly specific mechanistic function, making GV a precision tool for transcriptional blockade.

-

The Coumarin-based Chromophore: The planar tetracyclic core allows for efficient intercalation into AT-rich regions of double-stranded DNA[1][4]. Furthermore, it acts as a photosensitizer, absorbing near-UV (UVA/UVB) or visible blue light to initiate reactivity[3][5].

-

The C-8 Vinyl Group: This is the primary pharmacophore for DNA damage. Upon photoactivation, the vinyl group undergoes a [2+2] cycloaddition with the 5,6-double bond of DNA thymine residues, forming a covalent DNA adduct[1][4].

-

The C-4 D-Fucofuranose Sugar Moiety: While the aglycone core can damage DNA, the specific C-glycosidically linked sugar is essential for recruiting and covalently cross-linking specific nuclear proteins—primarily Histone H3 and the heat shock protein GRP78—to the DNA strand[2][3].

Quantitative SAR Comparison

To illustrate the strict structural dependencies of this molecule, the following table summarizes the functional divergence of Gilvocarcin analogs based on their substituents.

| Compound | C-8 Substituent | Sugar Moiety | Photo-induced DNA Alkylation | Histone H3 Cross-linking | Antitumor Efficacy |

| Gilvocarcin V | Vinyl (-CH=CH₂) | D-fucofuranose | High ([2+2] cycloaddition) | High | Potent |

| Gilvocarcin M | Methyl (-CH₃) | D-fucofuranose | None | Low | Weak |

| Gilvocarcin E | Ethyl (-CH₂CH₃) | D-fucofuranose | None | Low | Weak |

| Defucogilvocarcin V | Vinyl (-CH=CH₂) | None (Aglycone) | High | None | Weak |

Data synthesis derived from comparative photobiological studies[1][4][5].

Mechanistic Pathway: Dual-Action Cytotoxicity

The lethality of GV against cancer cells is not merely a result of DNA strand breaks, but rather the creation of massive, immovable nucleoprotein roadblocks that halt DNA replication and transcription[3].

When GV enters the nucleus, it intercalates into DNA. In the absence of light, this binding is reversible and weakly cytotoxic[4]. However, upon irradiation with near-UV light, the excited coumarin core drives the vinyl group to covalently bond with a thymidine nucleotide[1]. Simultaneously, the spatially oriented D-fucofuranose sugar interacts with the phosphorylated form of Histone H3, trapping it in a permanent cross-link with the DNA[3]. This irreversible DNA-protein cross-link (DPC) triggers rapid apoptosis in rapidly dividing tumor cells.

Diagram 1: The photoactivated dual-mechanism of Gilvocarcin V leading to cancer cell apoptosis.

Experimental Protocols: Validating Gilvocarcin V Activity

To ensure rigorous scientific integrity (E-E-A-T), the evaluation of GV must utilize self-validating assay systems. Because GV is a photo-dependent agent, standard continuous-exposure cytotoxicity assays will yield false negatives. The following protocols are engineered with built-in causality checks.

Protocol 1: Photoactivated In Vitro Cytotoxicity Assay

Objective: Determine the IC₅₀ of GV in human lung cancer cells (H460) while isolating the variable of photoactivation. Self-Validating Controls: A parallel "Dark Plate" (proves light dependency) and a "Gilvocarcin M" control arm (proves vinyl-group dependency)[5].

-

Cell Seeding: Seed H460 cells at 5,000 cells/well in two identical 96-well plates (Plate A: Light, Plate B: Dark). Incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of GV (0.1 nM to 10 µM) and Gilvocarcin M.

-

Causality: Gilvocarcin M lacks the vinyl group. If toxicity is observed in the GV wells but not the GM wells, the [2+2] cycloaddition is confirmed as the primary cytotoxic driver.

-

-

Pre-incubation: Incubate both plates for 2 hours in the dark to allow for nuclear penetration and DNA intercalation[4].

-

Photoactivation: Expose Plate A to UVA irradiation (365 nm, ~2 J/cm²) for 15 minutes. Keep Plate B wrapped in aluminum foil.

-

Causality: The 365 nm wavelength specifically excites the coumarin backbone without causing background UV-induced pyrimidine dimers in the host DNA.

-

-

Wash and Recovery: Remove drug-containing media, wash with PBS, and replace with fresh media. Incubate for 72 hours.

-

Viability Readout: Assess cell viability using CellTiter-Glo (ATP luminescence). Calculate IC₅₀.

Protocol 2: Gel Retardation Assay for DNA-Protein Cross-linking

Objective: Isolate and visualize the specific cross-linking of Histone H3 to DNA in GV-treated fibroblasts or cancer cells[3].

Diagram 2: Experimental workflow for isolating and detecting GV-induced DNA-protein cross-links.

-

In Vivo Cross-linking: Treat cells with 0.3 µg/mL GV. Include a dark control and a Defucogilvocarcin V (aglycone) control. Irradiate with near-UV light.

-

Lysis and Shearing: Lyse cells in a highly denaturing buffer (e.g., 2% SDS, 8M Urea). Shear DNA via sonication to ~500 bp fragments.

-

Causality: Non-covalent protein-DNA interactions are completely disrupted by SDS and Urea. Only covalently cross-linked proteins will remain attached to the DNA fragments.

-

-

Complex Isolation: Subject the lysate to ultracentrifugation through a cesium chloride (CsCl) gradient or use a rapid phenol-chloroform extraction.

-

Causality: In phenol extraction, free proteins partition to the organic phase, while DNA partitions to the aqueous phase. Covalently linked DNA-protein complexes will trap at the interphase.

-

-

SDS-PAGE and Immunoblotting: Resolve the interphase fraction on a 12% SDS-PAGE gel. Transfer to a PVDF membrane and probe with anti-Histone H3 antibodies.

-

Validation: A positive result will show a distinct "shifted" (slower migrating) band compared to free Histone H3, representing the mass of the histone plus the covalently attached DNA fragment[3]. The Defucogilvocarcin V control must show no shift, proving the D-fucofuranose sugar is the molecular bridge for the protein.

-

Biosynthetic Engineering & Future Therapeutics

The clinical translation of GV has historically been limited by its complex structure and reliance on photoactivation. However, recent advances in synthetic biology have mapped the complete biosynthetic gene cluster of GV, opening doors for engineered analogs[1].

Key bottleneck enzymes have been identified, such as GilR , an unusual oxidoreductase that establishes the lactone core of the chromophore[6], and GilGT , a highly flexible C-glycosyltransferase[1]. By complementing Streptomyces mutants with altered deoxysugar plasmids, researchers have successfully utilized the substrate flexibility of GilGT to generate novel analogs (e.g., polycarcin V and d-olivosyl-gilvocarcin) that retain potent antitumor activity but feature different sugar moieties[2]. These engineered variants hold the key to developing next-generation gilvocarcins that can cross-link alternative oncogenic transcription factors or operate independent of light activation.

References

1. - AACR Journals 2. - PMC / NIH 3. - PubMed / Science 4. - PMC / NIH 5. - Oxford Academic 6. - Organic & Biomolecular Chemistry (RSC Publishing)

Sources

- 1. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Activation of antitumor agent gilvocarcins by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Crystal Structure and Mechanism of an Unusual Oxidoreductase, GilR, Involved in Gilvocarcin V Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gilvocarcin V Biosynthesis and Gene Cluster Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gilvocarcin V, a potent antitumor agent, belongs to the gilvocarcin family of C-glycoside antibiotics characterized by a unique benzo[d]naphtho[1,2-b]pyran-6-one core.[1] Produced by various Streptomyces species, notably Streptomyces griseoflavus, its biological activity stems from its ability to intercalate into DNA and, upon photoactivation, form covalent cross-links with DNA and histone proteins.[2][3][4] This technical guide provides a comprehensive exploration of the intricate biosynthetic pathway of gilvocarcin V, delving into the genetic architecture of the gil biosynthetic gene cluster and the enzymatic cascade responsible for its assembly. We will dissect the key biosynthetic stages, from the polyketide backbone formation to the crucial post-PKS tailoring reactions, and present established methodologies for the genetic analysis and heterologous expression of the gil cluster. This document aims to serve as a foundational resource for researchers seeking to understand and engineer the biosynthesis of this promising class of natural products for the development of novel anticancer therapeutics.

Introduction: The Significance of Gilvocarcin V

Gilvocarcin V is a polyketide-derived aryl C-glycoside that has attracted significant scientific interest due to its pronounced antibacterial, antiviral, and cytotoxic activities against various cancer cell lines.[1][5] Its unique mode of action, involving DNA intercalation and photoactivated covalent adduct formation with thymine residues and histone H3, sets it apart from many other antitumor drugs.[1][2][4] The vinyl group at the C-8 position of the chromophore is crucial for this photoactivated cross-linking and, consequently, for its potent biological activity.[2] The complex and unique chemical scaffold of gilvocarcin V makes its total synthesis challenging, thus highlighting the importance of understanding its biosynthesis for the potential generation of novel analogs through combinatorial biosynthesis and metabolic engineering.[2][6]

The gil Biosynthetic Gene Cluster: A Genetic Blueprint

The entire biosynthetic machinery for gilvocarcin V is encoded within the gil gene cluster from Streptomyces griseoflavus. This cluster spans approximately 32.9 kb and comprises 26 open reading frames (ORFs) that orchestrate the intricate assembly of this complex molecule.[2][5] The functions of many of these genes have been elucidated through sequence homology analysis and targeted gene inactivation studies.[5][7]

Table 1: Key Genes in the Gilvocarcin V Biosynthetic Gene Cluster and Their Postulated Functions [2][5][8]

| Gene | Proposed Function |

| gilA | Ketosynthase α (KSα) |

| gilB | Ketosynthase β/Chain Length Factor (KSβ/CLF) |

| gilC | Acyl Carrier Protein (ACP) |

| gilF | Ketoreductase (KR) |

| gilG | Aromatase/Cyclase |

| gilK | Cyclase |

| gilP | Malonyl-CoA:ACP transacylase (MAT) |

| gilQ | Acyltransferase (AT), involved in starter unit selection |

| gilOI, gilOIV | FAD-dependent oxygenases for oxidative rearrangement of the angucyclinone core |

| gilOII | Oxygenase involved in anthrone oxidation |

| gilOIII | Cytochrome P450 monooxygenase, responsible for vinyl group formation |

| gilH | Ketoreductase, likely involved in hydroquinone generation |

| gilR | FAD-dependent oxidoreductase, catalyzes the final lactone ring formation |

| gilD | NDP-glucose synthase |

| gilE | NDP-glucose 4,6-dehydratase |

| gilU | Ketoreductase in deoxysugar biosynthesis |

| gilGT | C-glycosyltransferase |

| gilV | Protein of unknown function, potentially involved in sugar moiety formation |

| gilL, gilM, gilN, gilT | Proteins of unknown function |

The Biosynthetic Pathway: A Stepwise Assembly

The biosynthesis of gilvocarcin V is a multi-stage process involving the coordinated action of a type II polyketide synthase (PKS) and a suite of tailoring enzymes. The pathway can be conceptually divided into three key phases: formation of the polyketide backbone, intricate post-PKS modifications, and the attachment of the deoxysugar moiety.[5]

Polyketide Backbone Formation

The assembly of the core polyketide structure begins with the loading of a propionyl-CoA starter unit, a process influenced by the acyltransferase GilQ.[2] The minimal PKS, consisting of GilA (KSα), GilB (KSβ/CLF), and GilC (ACP), then catalyzes the iterative condensation of seven malonyl-CoA extender units.[5] The ketoreductase GilF selectively reduces a specific keto group, and the cyclases GilG and GilK guide the subsequent cyclization and aromatization reactions to form an angucyclinone intermediate.[5]

Post-PKS Tailoring: Crafting the Unique Core

Following the initial cyclization, a series of remarkable enzymatic transformations occur to generate the characteristic benzo[d]naphtho[1,2-b]pyran-6-one core of gilvocarcin V.

-

Oxidative Rearrangement: A crucial and complex step is the oxidative rearrangement of the angucyclinone intermediate. This is catalyzed by the FAD-dependent oxygenases GilOI and GilOIV, which are believed to mediate a C-C bond cleavage, transforming the angucyclinone backbone into the unique coumarin-based aromatic core.[2][8][9]

-

Vinyl Group Formation: The distinctive vinyl group at the C-8 position, essential for the potent antitumor activity, is installed by the cytochrome P450 monooxygenase, GilOIII.[2][10] Gene knockout studies have confirmed that the deletion of gilOIII leads to the accumulation of gilvocarcin E, an analog with an ethyl group instead of a vinyl group.[10]

-

Lactone Ring Formation: The final step in the formation of the gilvocarcin core is the creation of the lactone ring. This reaction is catalyzed by the FAD-dependent oxidoreductase GilR, which oxidizes a hemiacetal precursor to form the stable lactone.[5][11][12] Inactivation of gilR results in the accumulation of pregilvocarcin V.[7][11]

C-Glycosylation: The Final Touch

Parallel to the aglycone modifications, the deoxysugar D-fucofuranose is synthesized from glucose-1-phosphate. The enzymes GilD (NDP-glucose synthase) and GilE (NDP-glucose 4,6-dehydratase) initiate this pathway, with the ketoreductase GilU performing a key reduction step.[2][5] The final D-fucofuranose is then attached to the polyketide aglycone via a C-glycosidic bond, a reaction catalyzed by the C-glycosyltransferase GilGT.[5][10] This C-glycosylation is critical for the biological activity of gilvocarcin V.[10] Interestingly, resequencing of the gilGT gene revealed an additional small gene, gilV, which is translationally coupled to gilGT and may play a role in the formation of the sugar moiety.[10]

Figure 1: Simplified overview of the Gilvocarin V biosynthetic pathway.

Experimental Methodologies for Studying Gilvocarcin V Biosynthesis

Elucidating the gilvocarcin V biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques.

Gene Cluster Identification and Cloning

The initial identification of the gil gene cluster involved creating a genomic cosmid library of S. griseoflavus.[2] This library was then screened using probes derived from conserved genes typically found in polyketide biosynthetic clusters, such as those for NDP-glucose-4,6-dehydratase and PKSs.[2][8]

Heterologous Expression

To facilitate genetic manipulation and potentially increase product yields, the entire gil gene cluster has been successfully expressed in a heterologous host, Streptomyces lividans.[5][6] This approach is invaluable for studying gene function and for producing novel gilvocarcin analogs through combinatorial biosynthesis.

Experimental Protocol: Heterologous Expression of the gil Gene Cluster

-

Cosmid Library Construction:

-

Isolate high-molecular-weight genomic DNA from S. griseoflavus.

-

Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI).

-

Ligate the resulting DNA fragments into a suitable E. coli-Streptomyces shuttle vector (e.g., pOJ446).[2]

-

Package the ligation mixture into lambda phage particles and transduce E. coli.

-

-

Library Screening:

-

Plate the transduced E. coli to obtain a library of colonies, each containing a different cosmid.

-

Screen the library by colony hybridization using labeled DNA probes specific for conserved genes within the gil cluster (e.g., gilE, gilA).[2]

-

-

Conjugal Transfer to Streptomyces lividans :

-

Isolate the positive cosmid DNA from E. coli.

-

Introduce the cosmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor and a suitable Streptomyces lividans recipient strain (e.g., TK24).[2]

-

-

Fermentation and Analysis:

-

Cultivate the resulting S. lividans exconjugants in a suitable production medium.

-

Extract the secondary metabolites from the culture broth and mycelium.

-

Analyze the extracts for the production of gilvocarcin V and related metabolites using techniques such as HPLC, LC-MS, and NMR.[5]

-

Figure 2: Workflow for heterologous expression of the gilvocarcin V gene cluster.

Targeted Gene Inactivation

Targeted gene inactivation is a powerful tool for elucidating the function of individual genes within the gil cluster.[5] By disrupting a specific gene, researchers can observe the resulting metabolic profile and identify any accumulated intermediates, thereby inferring the role of the inactivated gene's product. For example, the inactivation of gilOIII led to the accumulation of gilvocarcin E, confirming its role in vinyl group formation.[10]

Future Perspectives and Drug Development

The comprehensive understanding of gilvocarcin V biosynthesis opens up exciting avenues for future research and drug development.

-

Combinatorial Biosynthesis: By manipulating the gil gene cluster and introducing genes from other biosynthetic pathways, it is possible to create a diverse range of novel gilvocarcin analogs with potentially improved therapeutic properties, such as enhanced efficacy, reduced toxicity, or altered target specificity.[2][13]

-

Enzymatic Studies: Detailed biochemical characterization of the individual enzymes in the pathway, including their substrate specificity and catalytic mechanisms, will provide deeper insights into the intricate chemistry of gilvocarcin V assembly.[7][12][14]

-

Metabolic Engineering: Optimizing the production of gilvocarcin V in a heterologous host through metabolic engineering strategies could provide a sustainable and scalable source of this valuable compound for further preclinical and clinical development.[15]

Conclusion

The elucidation of the gilvocarcin V biosynthetic pathway represents a significant achievement in natural product research. The detailed knowledge of the gil gene cluster and the functions of the encoded enzymes provides a robust framework for the rational design and generation of novel anticancer agents. As our understanding of this intricate biosynthetic machinery continues to grow, so too will the potential to harness its power for the development of next-generation therapeutics.

References

-

Fischer, C., Lipata, F., & Rohr, J. (2003). The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins. Journal of the American Chemical Society, 125(26), 7818–7819. Available from: [Link]

-

Nakahara, H., et al. (1981). Gilvocarcins, new antitumor antibiotics. 4. Mode of action. The Journal of Antibiotics, 34(12), 1544-55. Available from: [Link]

-

Trewin, A. J., et al. (2014). Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile. Organic Letters, 16(9), 2374–2377. Available from: [Link]

-

Fischer, C., Lipata, F., & Rohr, J. (2003). The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins. Journal of the American Chemical Society, 125(26), 7818-9. Available from: [Link]

-

Maharjan, S., et al. (2012). Inactivation of gilGT, Encoding a C-Glycosyltransferase, and gilOIII, Encoding a P450 Enzyme, Allows the Details of the Late Biosynthetic Pathway to Gilvocarcin V to be Delineated. ChemBioChem, 13(10), 1454-1459. Available from: [Link]

-

Pérez, M., et al. (2009). Engineered Biosynthesis of Gilvocarcin Analogues with Altered Deoxyhexopyranose Moieties. Applied and Environmental Microbiology, 75(1), 233–241. Available from: [Link]

-

Kharel, Y., et al. (2012). Delineation of gilvocarcin, jadomycin, and landomycin pathways through combinatorial biosynthetic enzymology. ACS Chemical Biology, 7(6), 1047–1056. Available from: [Link]

-

Fischer, C., Lipata, F., & Rohr, J. (2003). The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins. ResearchGate. Available from: [Link]

-

Fischer, C., Lipata, F., & Rohr, J. (2003). The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins. SciSpace. Available from: [Link]

-

Fischer, C., et al. (2004). Oxidative Rearrangement Processes in the Biosynthesis of Gilvocarcin V. Journal of the American Chemical Society, 126(41), 13281–13286. Available from: [Link]

-

Poudel, Y. B., et al. (2013). Enzymatic Total Synthesis of Defucogilvocarcin M and Its Implications for Gilvocarcin Biosynthesis. Angewandte Chemie International Edition, 52(38), 10004–10008. Available from: [Link]

-

ResearchGate. Gilvocarcin putative biosynthetic pathway, illustrating the final... Available from: [Link]

-

Balitz, D. M., et al. (1981). Gilvocarcins, new antitumor antibiotics. 1. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics, 34(12), 1544-55. Available from: [Link]

-

Poudel, Y. B., et al. (2012). The Crystal Structure and Mechanism of an Unusual Oxidoreductase, GilR, Involved in Gilvocarcin V Biosynthesis. Journal of Biological Chemistry, 287(47), 39863–39873. Available from: [Link]

-

ActinoBase. Heterologous expression of gene clusters. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Delineation of gilvocarcin, jadomycin, and landomycin pathways through combinatorial biosynthetic enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inactivation of gilGT, Encoding a C-Glycosyltransferase, and gilOIII, Encoding a P450 Enzyme, Allows the Details of the Late Biosynthetic Pathway to Gilvocarcin V to be Delineated - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Crystal Structure and Mechanism of an Unusual Oxidoreductase, GilR, Involved in Gilvocarcin V Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Enzymatic Total Synthesis of Defucogilvocarcin M and Its Implications for Gilvocarcin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Heterologous expression of gene clusters - ActinoBase [actinobase.org]

Antitumor Properties of C-Glycoside Antibiotics: Mechanistic Paradigms and Experimental Workflows

Introduction: The C-Glycosidic Advantage

In the landscape of natural product drug discovery, C-glycoside antibiotics represent a structurally and mechanistically elite class of antitumor agents. Unlike traditional O-glycosides, where the carbohydrate moiety is linked to the aglycone via an oxygen atom, C-glycosides feature a direct carbon-carbon (C-C) bond. This subtle yet profound structural deviation renders them highly resistant to enzymatic hydrolysis by ubiquitous cellular glycosidases, dramatically enhancing their in vivo stability, bioavailability, and pharmacokinetic half-life.

Produced primarily by Streptomyces species, these compounds—most notably the Gilvocarcins , Pluramycins , and Chrysomycins —exhibit potent cytotoxicity against various malignancies. As an application scientist, understanding the precise atomic-level interactions of these molecules is critical for leveraging their scaffolds in rational drug design and synthetic biology.

Mechanistic Paradigms of Cytotoxicity

The antitumor efficacy of C-glycoside antibiotics is not monolithic; it diverges into distinct mechanistic pathways depending on the specific functional groups adorning their polycyclic aromatic cores.

The Gilvocarcin Class: Photoactivated DNA-Protein Crosslinking

Gilvocarcin V (GV), the most extensively studied member of the benzo[d]naphtho[1,2-b]pyran-6-one aryl C-glycosides, demonstrates remarkable antitumor activity with exceptionally low systemic toxicity[1]. The mechanism of GV is a masterclass in targeted molecular disruption:

-

Intercalation: The planar polycyclic core intercalates into the DNA double helix.

-

Photo-activation: Upon exposure to near-UV light, the essential vinyl group at the C-8 position undergoes a [2+2] cycloaddition with the double bonds of DNA thymine residues[1].

-

Histone H3 Crosslinking: Uniquely, GV does not merely damage DNA; it acts as a molecular bridge, crosslinking the DNA to Histone H3[1]. Because Histone H3 is critical for nucleosome stability, this irreversible crosslinking catastrophically disrupts both DNA replication and transcription machinery, forcing the cell into apoptosis.

The Pluramycin Class: Dual Intercalation-Alkylation

Pluramycin-class antibiotics, including Hedamycin and Altromycin C, operate via a highly efficient, dual-action mechanism. They are monofunctional DNA alkylators that do not require photo-activation[2].

-

Groove Binding & Intercalation: The anthraquinone core intercalates into the DNA, while the complex aminosugars (attached via C-glycosidic linkages) anchor the molecule by interacting with the major and minor grooves[3].

-

Nucleophilic Alkylation: This precise positioning aligns a highly reactive epoxide moiety with the N7 position of guanine bases. The N7-guanine executes a nucleophilic attack on the epoxide, forming a bulky, covalent DNA adduct[3].

-

Replication Stalling: These bulky adducts act as physical roadblocks to DNA polymerases. Long-term exposure to subnanomolar concentrations of Hedamycin rapidly reduces DNA synthesis, triggering the ATM/ATR kinase signaling cascade, leading to S-phase cell cycle arrest and apoptosis[2][3].

Figure 1: Divergent DNA-targeting mechanisms of Gilvocarcin and Pluramycin C-glycosides.

Quantitative Efficacy Profiling

The structural nuances of the sugar moieties and reactive side chains dictate the potency and cellular targets of these antibiotics. Below is a synthesized comparative profile of key C-glycosides.

| Compound | Antibiotic Class | Primary Mechanism of Action | Key Structural Feature | In Vitro Potency (IC₅₀) |

| Gilvocarcin V | Benzonaphthopyranone | DNA-Histone H3 Crosslinking | Vinyl group, D-fucofuranose | Low nanomolar[1][4] |

| Hedamycin | Pluramycin | DNA Alkylation (N7-Guanine) | Bisepoxide side chain | Subnanomolar (< 1 nM)[2] |

| Altromycin C | Pluramycin | DNA Alkylation (N7-Guanine) | Epoxide moiety | Subnanomolar[3] |

| Chrysomycin A | Benzonaphthopyranone | Topoisomerase II Inhibition | Virenose sugar | Low micromolar[5] |

Self-Validating Experimental Protocols

To rigorously evaluate the pharmacodynamics of C-glycoside antibiotics, researchers must employ highly controlled, self-validating biochemical assays. The following protocols are designed with internal controls to ensure causality and data integrity.

Protocol A: Photo-Induced DNA-Histone H3 Crosslinking Assay (Gilvocarcins)

Causality Context: This assay proves that Gilvocarcin V requires specific photonic energy to execute its mechanism. We utilize 365 nm (near-UV) because shorter wavelengths (e.g., 254 nm) cause direct DNA damage (pyrimidine dimers), which would confound the results.

-

Complex Formation: Incubate 100 ng of supercoiled plasmid DNA with purified recombinant Histone H3 (1 µg) and Gilvocarcin V (0.1–10 µM) in a physiological binding buffer (pH 7.4) for 30 minutes at 37°C in the dark.

-

Photo-activation: Irradiate the samples using a 365 nm UV lamp (dose: 1 J/cm²) on ice to prevent thermal degradation.

-

Self-Validation Control: Maintain an identical sample plate wrapped in aluminum foil ("Dark Control"). If crosslinking occurs in the dark control, the compound is non-specifically aggregating, invalidating the [2+2] cycloaddition hypothesis.

-

-

Resolution: Denature the samples by boiling in SDS loading buffer and resolve via 4–20% gradient SDS-PAGE.

-

Detection: Perform a Western blot using an anti-Histone H3 primary antibody. A successful crosslink will appear as a high-molecular-weight smear or a distinct shifted band (DNA-protein complex) that is strictly dependent on both GV concentration and UV exposure.

Protocol B: High-Resolution DNA Alkylation Footprinting (Pluramycins)

Causality Context: To prove that pluramycins like Hedamycin alkylate the N7 position of guanine, we use piperidine. Alkylation at N7 creates a localized positive charge, destabilizing the glycosidic bond. Piperidine specifically catalyzes the depurination of this unstable base and subsequent β-elimination, cleaving the DNA backbone only where the drug has reacted.

-

Substrate Preparation: 5'-end label a defined double-stranded DNA sequence (e.g., 100 bp) using [γ-³²P]ATP and T4 Polynucleotide Kinase. Purify via spin column.

-

Alkylation Reaction: Incubate 10,000 cpm of labeled DNA with Hedamycin (0.1–10 nM) for 4 hours at 37°C[2].

-

Piperidine Cleavage: Precipitate the DNA, resuspend in 1 M piperidine, and heat at 90°C for 30 minutes. Lyophilize repeatedly to remove all traces of piperidine.

-

Self-Validation Control: Include a Maxam-Gilbert G+A sequencing lane. This acts as a molecular ruler, allowing you to align the piperidine-induced cleavage bands directly with the exact guanine residues in the DNA sequence.

-

-

Electrophoresis: Resolve the cleaved fragments on a 12% denaturing polyacrylamide gel (containing 7M urea) at 60W constant power.

-

Autoradiography: Expose the dried gel to a phosphor screen. Dark bands indicate specific sites of Hedamycin-induced guanine alkylation.

Figure 2: Experimental workflow for high-resolution DNA alkylation footprinting.

Conclusion and Future Perspectives

The C-glycoside antibiotics represent a triumph of natural product evolution, combining the extreme chemical stability of the C-C glycosidic bond with devastatingly precise DNA-targeting mechanisms. While the pluramycins utilize their epoxide moieties to form covalent N7-guanine adducts[3], the gilvocarcins leverage photo-inducible vinyl groups to crosslink DNA to histone proteins[1].

Moving forward, the frontier of C-glycoside research lies in combinatorial biosynthesis and gene cluster engineering. By manipulating glycosyltransferases (e.g., GilGT) and tailoring enzymes within Streptomyces pathways, researchers can generate novel, unnatural C-glycoside analogues with optimized pharmacokinetic profiles and reduced off-target toxicities, paving the way for next-generation chemotherapeutics.

References

1.3 - Benchchem 2.1 - PMC (NIH) 3.4 - Organic & Biomolecular Chemistry (RSC) 4.6 - PMC (NIH) 5.2 - AACR Journals 6.5 - MDPI

Sources

- 1. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Photoactivated Cross-Linking of DNA to Histones by Gilvocarcin V

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gilvocarcin V (GV) is a C-glycoside antitumor antibiotic derived from Streptomyces species that demonstrates significant antibacterial, antiviral, and antitumor properties.[1][2] A key feature of its mechanism of action is its ability to be photoactivated by near-UV or visible light, leading to the formation of covalent cross-links between DNA and specific proteins, most notably histone H3.[3][4] This guide provides an in-depth technical overview of the photoactivated cross-linking of DNA to histones by Gilvocarcin V, detailing the underlying molecular mechanisms, established experimental protocols for inducing and analyzing these cross-links, and the broader implications for cancer research and drug development.

Introduction to Gilvocarcin V: A Photoactivatable Antitumor Agent

Gilvocarcin V belongs to the gilvocarcin family of C-aryl glycoside antibiotics, characterized by a benzo[d]naphtho[1,2-b]pyran-6-one core structure.[2][5] Its potent biological activity is largely attributed to the vinyl group at the C-8 position.[1][4] While GV can intercalate into the DNA double helix in the absence of light, its primary cytotoxic effects are manifested upon photoactivation.[2][6] This light-induced activity promotes the formation of DNA-protein cross-links (DPCs), which are highly toxic lesions that can obstruct DNA replication and transcription, ultimately leading to apoptosis.[2][7]

The selective cross-linking of DNA to histone H3, and to a lesser extent the heat shock protein GRP78, distinguishes GV from many other DNA-damaging agents and underscores its unique mechanism of antitumor activity.[3][4] Understanding the specifics of this photo-cross-linking process is crucial for harnessing the therapeutic potential of GV and for the development of novel photo-chemotherapeutic agents.

The Molecular Mechanism of Photoactivated DNA-Histone Cross-Linking

The formation of DNA-histone cross-links by photoactivated Gilvocarcin V is a multi-step process that leverages both the chemical properties of GV and the structural organization of chromatin.

DNA Intercalation and Adduct Formation

The initial step involves the non-covalent intercalation of the planar aromatic core of Gilvocarcin V into the DNA double helix.[2][4] This interaction is influenced by DNA sequence, with a preference for alternating purine-pyrimidine sequences.[6][8][9] Upon exposure to near-UV light (around 405-450 nm), the vinyl group of GV becomes excited and can undergo a [2+2] cycloaddition with a thymine residue in the DNA, forming a covalent DNA adduct.[2][4][7] Evidence also suggests possible adduct formation with adenine and guanine residues.[8][9]

Cross-Linking to Histone H3

The formation of the GV-DNA adduct creates a reactive intermediate that can then covalently bind to a nearby protein. Within the context of chromatin, where DNA is tightly wound around a histone octamer, histone H3 is a primary target.[3][4] Specifically, it is the phosphorylated form of histone H3 that is predominantly cross-linked.[3] The D-fucofuranose sugar moiety of Gilvocarcin V is thought to play a significant role in the interaction with histone H3.[5] This selective cross-linking of histone H3, but not other core histones, suggests a specific spatial arrangement and reactivity facilitated by the GV-DNA adduct.[3]

Diagram: Proposed Mechanism of Gilvocarcin V-Induced DNA-Histone H3 Cross-Linking

Caption: A simplified workflow of the photoactivated cross-linking process.

Experimental Protocols for Studying Gilvocarcin V-Mediated Cross-Linking

The investigation of Gilvocarcin V-induced DNA-protein cross-links involves a series of well-defined experimental procedures. These protocols are designed to induce the cross-linking in a controlled manner and subsequently detect and characterize the resulting DPCs.

In Vitro and In Vivo Cross-Linking Procedures

Objective: To induce the formation of DNA-protein cross-links using Gilvocarcin V and a light source.

Materials:

-

Gilvocarcin V (soluble in DMSO or DMF)[1]

-

Mammalian cell line (e.g., human fibroblasts)[3]

-

Phosphate-buffered saline (PBS)

-

Near-UV light source (e.g., 405 nm or 450 nm lamp)[7]

Protocol:

-

Cell Culture: Culture the chosen mammalian cell line to the desired confluency in appropriate media.

-

Gilvocarcin V Treatment:

-

Prepare a stock solution of Gilvocarcin V in DMSO.

-

Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 7.5 x 10⁻⁹ M).[7]

-

Incubate the cells with the Gilvocarcin V-containing medium for a specified period (e.g., 1 hour).

-

-

Photoactivation:

-

Wash the cells with PBS to remove any non-internalized Gilvocarcin V.

-

Expose the cells to a controlled dose of near-UV radiation (e.g., < 100 kJ m⁻²).[7]

-

Perform all subsequent steps in dimmed light to prevent further unintended photoactivation.

-

-

Cell Lysis and DNA Isolation:

-

Lyse the cells using a suitable lysis buffer.

-

Isolate the genomic DNA. For the detection of DNA-protein cross-links, it is crucial to perform a parallel extraction without proteinase K treatment to preserve the cross-linked proteins.[10]

-

Detection and Analysis of DNA-Protein Cross-Links

Several techniques can be employed to detect and characterize the DNA-protein cross-links induced by photoactivated Gilvocarcin V.

3.2.1. Gel Retardation Assay (Electrophoretic Mobility Shift Assay - EMSA)

Principle: DNA fragments that are covalently cross-linked to proteins will migrate more slowly through an agarose or polyacrylamide gel compared to un-cross-linked DNA.

Protocol:

-

DNA Fragmentation: Digest the isolated genomic DNA with a suitable restriction enzyme.

-

Gel Electrophoresis:

-

Load the digested DNA samples (with and without proteinase K treatment) onto an agarose gel.

-

Run the gel under standard electrophoresis conditions.

-

-

Visualization:

-

Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide).

-

Visualize the DNA bands under UV illumination. The presence of retarded bands in the non-proteinase K-treated samples, which are absent in the proteinase K-treated samples, indicates the presence of DNA-protein cross-links.[10]

-

3.2.2. Western Blot Analysis of Cross-Linked Proteins

Principle: To identify the specific proteins that are cross-linked to the DNA.

Protocol:

-

Immunoprecipitation: Use an antibody specific to the protein of interest (e.g., anti-histone H3) to immunoprecipitate the DNA-protein complexes from the cell lysate.

-

SDS-PAGE and Western Blotting:

-

Elute the immunoprecipitated complexes and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody against the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Visualize the protein bands using a suitable detection reagent. The presence of a band corresponding to the target protein confirms its cross-linking to the DNA.[3]

-

3.2.3. Alkaline Elution Assay

Principle: This technique measures the rate at which DNA elutes through a filter under denaturing alkaline conditions. DNA that is cross-linked to proteins will elute more slowly.

Protocol:

-

Cell Lysis on Filter: Lyse the cells directly on a filter membrane.

-

Alkaline Elution: Elute the DNA from the filter using an alkaline buffer.

-

Quantification: Collect fractions of the eluate over time and quantify the amount of DNA in each fraction.

-

Data Analysis: Plot the percentage of DNA retained on the filter versus the elution time. A slower elution rate for the treated cells compared to the control cells indicates the presence of DNA-protein cross-links.[7]

Quantitative Data Summary

The biological activity of Gilvocarcin V is highly dependent on both its concentration and the dose of light used for photoactivation. The following table summarizes key quantitative parameters related to its cross-linking activity.

| Parameter | Value | Cell Line/System | Reference |

| Effective GV Concentration | 7.5 x 10⁻⁹ M | Human P3 cells | [7] |

| Activating Light Wavelength | 405-450 nm | In vitro/In vivo | [7] |

| Activating Light Fluence | < 100 kJ m⁻² | Human P3 cells | [7] |

Implications for Drug Development and Cancer Therapy

The unique mechanism of action of Gilvocarcin V presents several opportunities for the development of novel cancer therapies.

-

Photochemotherapy: The requirement for photoactivation offers the potential for targeted therapy. By directing light to a specific tumor site, the cytotoxic effects of Gilvocarcin V can be localized, minimizing damage to surrounding healthy tissues.[7]

-

Targeting Chromatin-Associated Processes: The selective cross-linking of histone H3 suggests that Gilvocarcin V could be particularly effective against cancers with dysregulated chromatin structure or histone modifications.[3]

-

Development of Analogs: The core structure of Gilvocarcin V provides a scaffold for the synthesis of new derivatives with improved efficacy, selectivity, and pharmacokinetic properties.[11]

Conclusion

Gilvocarcin V is a potent antitumor agent with a unique photoactivated mechanism that leads to the selective cross-linking of DNA to histone H3. The experimental protocols detailed in this guide provide a framework for researchers to investigate this phenomenon further. A deeper understanding of the molecular intricacies of Gilvocarcin V's action will be instrumental in its potential translation into a clinically effective photochemotherapeutic agent and in the broader field of targeted cancer drug development.

References

-

Knobler, R. M., Radlwimmer, F. B., & Lane, M. J. (1992). Gilvocarcin V exhibits both equilibrium DNA binding and UV light induced DNA adduct formation which is sequence context dependent. Nucleic Acids Research, 20(11), 2859–2863. [Link]

-

Matsumoto, A., & Hanawalt, P. C. (2000). Histone H3 and Heat Shock Protein GRP78 Are Selectively Cross-Linked to DNA by Photoactivated Gilvocarcin V in Human Fibroblasts. Cancer Research, 60(14), 3921–3926. [Link]

-

Bia-G1035. (2024, May 24). Gilvocarcin V. Bioaustralis. [Link]

-

Tautz, T., et al. (2005). The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins. Chemistry & Biology, 12(3), 379-389. [Link]

-

Alegria, A. E., Krishna, C. M., & Elespuru, R. K. (1989). An ESR study of the visible light photochemistry of gilvocarcin V. Photochemistry and Photobiology, 49(3), 257-263. [Link]

-

Knobler, R. M., Radlwimmer, F. B., & Lane, M. J. (1992). Gilvocarcin V exhibits both equilibrium DNA binding and UV light induced DNA adduct formation which is sequence context dependent. Nucleic Acids Research, 20(11), 2859–2863. [Link]

-

Takahashi, K., & Tomita, F. (1983). Gilvocarcins, new antitumor antibiotics. The Journal of Antibiotics, 36(12), 1531-1535. [Link]

-

Knobler, R. M., Radlwimmer, F. B., & Lane, M. J. (1992). Gilvocarcin V exhibits both equilibrium DNA binding and UV light induced DNA adduct formation which is sequence context dependent. Nucleic Acids Research, 20(11), 2859–2863. [Link]

-

Nakano, H., et al. (1981). Gilvocarcins, new antitumor antibiotics. 1. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics, 34(3), 266-270. [Link]

-

Tautz, T., et al. (2005). Novel derivatives of the photoactivatable antitumor drug gilvocarcin V by combinatorial biosynthesis. Cancer Research, 65(9 Supplement), 232. [Link]

-

Tomita, F., Takahashi, K., & Tamaoki, T. (1982). Gilvocarcins, new antitumor antibiotics. 4. Mode of action. The Journal of Antibiotics, 35(8), 1038-1043. [Link]

-

Tautz, T., et al. (2008). Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus. Organic & Biomolecular Chemistry, 6(19), 3601-3607. [Link]

-

McGee, L. R., & Misra, R. (1990). Light-induced modifications of DNA by gilvocarcin V and its aglycone. Journal of the American Chemical Society, 112(1), 277-278. [Link]

-

Peak, M. J., Peak, J. G., & Elespuru, R. K. (1987). Photosensitized DNA breaks and DNA-to-protein crosslinks induced in human cells by antitumor agent gilvocarcin V. Photochemistry and Photobiology, 45(1), 53-59. [Link]

-

Bodwell, G. J., et al. (2014). Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile. Organic Letters, 16(11), 2996–2999. [Link]

-

Matsumoto, A., et al. (1994). Photoactivated gilvocarcin V induces DNA-protein crosslinking in genes for human ribosomal RNA and dihydrofolate reductase. Photochemistry and Photobiology, 60(3), 225-230. [Link]

Sources

- 1. bioaustralis.com [bioaustralis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Photosensitized DNA breaks and DNA-to-protein crosslinks induced in human cells by antitumor agent gilvocarcin V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gilvocarcin V exhibits both equilibrium DNA binding and UV light induced DNA adduct formation which is sequence context dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Photoactivated gilvocarcin V induces DNA-protein crosslinking in genes for human ribosomal RNA and dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

Gilvocarcin V: A Technical and Methodological Guide to its Antimicrobial Properties

Abstract

Gilvocarcin V, a polyketide-derived C-glycoside antibiotic, has been a subject of significant scientific interest since its discovery in the early 1980s from Streptomyces species.[1] Renowned for its potent antitumor properties, its considerable antibacterial and antifungal activities present a compelling area for further research and development. This technical guide provides an in-depth exploration of the antimicrobial attributes of Gilvocarcin V, designed for researchers, scientists, and drug development professionals. The document delineates its mechanism of action, spectrum of activity, and provides detailed, field-proven protocols for the evaluation of its efficacy. By synthesizing established knowledge with actionable methodologies, this guide aims to serve as a foundational resource for the scientific community to unlock the full therapeutic potential of Gilvocarcin V.

Introduction: The Molecular Profile of Gilvocarcin V

Gilvocarcin V is the most potent analogue in the gilvocarcin complex, distinguished by its unique benzo[d]naphtho[1,2-b]pyran-6-one core structure and a vinyl group at the C-8 position.[1][2] Initially isolated from Streptomyces gilvotanareus, it has since been identified in other Streptomyces strains, including S. anandii.[1] While its development has been primarily focused on oncology, its broad biological activity, including pronounced antibacterial and noted antifungal effects, warrants a dedicated investigation into its potential as an anti-infective agent.[2] This guide will focus on the scientific underpinnings of these antimicrobial properties and provide the necessary technical framework for their rigorous assessment.

Mechanism of Action: A Multi-faceted Interaction with DNA

The antimicrobial and cytotoxic effects of Gilvocarcin V are primarily attributed to its complex and light-dependent interaction with cellular DNA.[1] This mechanism can be dissected into several key stages, each contributing to the inhibition of essential cellular processes like DNA replication and transcription.

DNA Intercalation and Photo-induced Covalent Adduct Formation

The planar aromatic core of Gilvocarcin V facilitates its intercalation into the DNA double helix.[3] This non-covalent binding is a prerequisite for its more potent, light-activated activity. Upon exposure to near-UV light (around 450 nm), the vinyl group of Gilvocarcin V is excited, enabling it to form a covalent [2+2] cycloaddition with thymine residues in the DNA.[1][4] This creates a stable DNA adduct that acts as a significant lesion, disrupting the normal functions of the DNA template.[3]

DNA-Protein Cross-linking

Beyond direct DNA damage, photoactivated Gilvocarcin V can induce the formation of DNA-protein crosslinks.[4] In human cells, histone H3 has been identified as a key protein target for this cross-linking.[1] This action effectively locks proteins onto the DNA, creating bulky obstructions that can halt the progression of DNA and RNA polymerases, leading to cell cycle arrest and apoptosis.[3] While the specific protein targets in bacteria and fungi have not been as extensively studied, it is plausible that a similar mechanism involving DNA-associated proteins contributes to its antimicrobial effects.

Inhibition of Topoisomerase II

Gilvocarcin V is also reported to be an inhibitor of human topoisomerase II.[2] Topoisomerase II enzymes are crucial for managing DNA topology during replication and transcription in both prokaryotic and eukaryotic cells.[5][6] While the inhibitory activity of Gilvocarcin V against fungal topoisomerase II has not been specifically detailed, other topoisomerase II inhibitors have demonstrated antifungal activity against pathogenic yeasts like Candida albicans and Cryptococcus neoformans.[4] This suggests that topoisomerase II inhibition could be a contributing factor to Gilvocarcin V's antifungal properties, representing a promising avenue for further mechanistic studies.

Disk Diffusion Assay

This qualitative method is useful for screening the susceptibility of a microbial isolate to an antimicrobial agent.

Causality of Experimental Choices:

-

Mueller-Hinton Agar: This is the standard medium for disk diffusion as it has good reproducibility and does not inhibit common antimicrobials. [7]For fungi, it should be supplemented with glucose and methylene blue. [8]* Confluent Lawn of Growth: Ensures that any zone of inhibition is due to the antimicrobial agent and not a lack of growth.

-

Standardized Inoculum: A 0.5 McFarland standard ensures that the results are reproducible and comparable between experiments. [7] Step-by-Step Protocol:

-

Preparation of Compound-Impregnated Disks: Aseptically apply a known volume and concentration of Gilvocarcin V (dissolved in a volatile solvent like methanol or ethanol) to sterile 6 mm paper disks. Allow the solvent to evaporate completely in a sterile environment. A solvent-only disk must be prepared as a negative control.

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate (supplemented with 2% glucose and 0.5 µg/mL methylene blue for fungi) three times, rotating the plate 60 degrees between each application to ensure even coverage.

-

Disk Application: Aseptically place the prepared disks on the agar surface, ensuring firm contact.

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Reading Results: Measure the diameter of the zone of inhibition (in millimeters) around each disk. A larger zone of inhibition indicates greater susceptibility.

Conclusion and Future Directions

Gilvocarcin V is a potent natural product with a well-defined DNA-damaging mechanism of action that underpins its strong antibacterial activity, particularly against Gram-positive bacteria. While its antifungal properties are cited, they remain a largely underexplored frontier. The lack of comprehensive data on its antifungal spectrum and specific mechanism of action in fungi presents a clear opportunity for novel research. The protocols detailed in this guide provide a robust framework for researchers to systematically investigate these properties, potentially paving the way for the development of Gilvocarcin V or its analogues as new anti-infective therapeutics, possibly as photo-activated agents for localized infections. Future research should focus on determining the MICs against a broad panel of pathogenic fungi, elucidating the specific molecular targets in fungal cells, and exploring its efficacy in in vivo models of infection.

References

- BenchChem. (2025). Gilvocarcin V: A Technical Guide to its Discovery, Isolation, and Biological Significance. BenchChem.

- Peak, M. P., Peak, J. G., Blaumueller, C. M., & Elespuru, R. K. (1988). Photosensitized DNA breaks and DNA-to-protein crosslinks induced in human cells by antitumor agent gilvocarcin V. Chemico-biological interactions, 67(3-4), 267–274.

- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.

- Pierce, V. M., & Hope, W. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 9(4), 473–481.

- Hou, J., Liu, P., Qu, H., Fu, P., Wang, Y., Wang, Z., Li, Y., Teng, X., & Zhu, W. (2012). Gilvocarcin HE: a new polyketide glycoside from Streptomyces sp. The Journal of antibiotics, 65(10), 523–526.

- Nakano, H., Matsuda, Y., Ito, K., Ohkubo, S., Morimoto, M., & Tomita, F. (1981). Gilvocarcins, new antitumor antibiotics. 1. Taxonomy, fermentation, isolation and biological activities. The Journal of antibiotics, 34(3), 266–270.

- BenchChem. (2025). A Comparative Guide: Gilvocarcin V vs. Polycarcin V in DNA Interaction and Biological Activity. BenchChem.

- Fischer, C., Lipata, F., & Rohr, J. (2003). The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins. Journal of the American Chemical Society, 125(26), 7818–7819.

- Rzad, K., Piosik, J., & Gwizdala, K. (2021). Anticancer drugs targeting topoisomerase II for antifungal treatment. Medycyna i Nauki o Zdrowiu, 27(4), 283-290.

- Bioaustralis Fine Chemicals. (n.d.). Gilvocarcin V.

- McGee, M. C., & McGarry, T. J. (1991). Light-induced modifications of DNA by gilvocarcin V and its aglycone. Biochimica et biophysica acta, 1089(2), 216–222.

- Al-Burtomani, S., Al-Siyabi, T., & Al-Zakwani, I. (2020). Novel Antifungal Agents and Their Activity against Aspergillus Species. Journal of fungi (Basel, Switzerland), 6(4), 220.

- Rzad, K., Piosik, J., & Gwizdala, K. (2021). Anticancer drugs targeting topoisomerase II for antifungal treatment.

- Furrer, M., & Imhof, A. (2013). Activity of antifungal combinations against Aspergillus species evaluated by isothermal microcalorimetry. Diagnostic microbiology and infectious disease, 77(1), 31–36.

- Hou, J., Liu, P., Qu, H., Fu, P., Wang, Y., Wang, Z., Li, Y., Teng, X., & Zhu, W. (2012).